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Compound of Interest

Compound Name: 3-(Phenylsulfonyl)thiophene

Cat. No.: B097782 Get Quote

Heterocyclic compounds form the bedrock of modern pharmacology and materials science.

Among these, the thiophene ring, a five-membered aromatic heterocycle containing a single

sulfur atom, is a uniquely privileged scaffold.[1][2] Its structural similarity to benzene allows it to

act as a bioisostere, while its distinct electronic properties offer unique opportunities for

modulating drug-receptor interactions and tuning material characteristics.[2] When

functionalized with potent electron-withdrawing groups, such as a phenylsulfonyl moiety, the

chemical and electronic nature of the thiophene ring is profoundly altered.

The phenylsulfonyl group introduces a rigid, sterically demanding substituent that can form

strong hydrogen bonds and participate in dipole-dipole interactions, significantly influencing a

molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth

analysis of 3-(phenylsulfonyl)thiophene, offering a detailed molecular portrait to aid

researchers in leveraging its unique structural features for advanced applications.

Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the starting point for its

rational application in any scientific endeavor.

Chemical Identity
The core identifying information for 3-(phenylsulfonyl)thiophene is summarized below.
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Property Value Source(s)

CAS Number 16718-05-1 [3][4]

Molecular Formula C₁₀H₈O₂S₂ [3][5]

Molecular Weight 224.30 g/mol [3]

Physical Form Solid [3]

Purity (Typical) ≥98% [3][4]

Computed Properties
Computational models provide valuable insights into the molecule's behavior in biological and

chemical systems.

Property Value Source(s)

XLogP3 2.4 [5]

Hydrogen Bond Donor Count 0 [6]

Hydrogen Bond Acceptor

Count
2 (from SO₂) [6]

Rotatable Bond Count 2 [6]

Three-Dimensional Molecular Structure
The spatial arrangement of the thiophene and phenyl rings is a critical determinant of the

molecule's interaction with biological targets and its packing in solid-state materials. While a

specific crystal structure for 3-(phenylsulfonyl)thiophene is not readily available, extensive

crystallographic data on related thiophene-3-carbonyl and other phenylsulfonyl derivatives

provide a strong basis for structural elucidation.[7][8][9]

X-ray crystallography studies on similar structures reveal that the sulfonyl group maintains a

distorted tetrahedral geometry.[7] The dihedral angle between the plane of the thiophene ring

and the phenyl ring is significant, often approaching orthogonality (nearly 90°), to minimize

steric hindrance.[7] This twisted conformation is a key structural feature.
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Computational studies using Density Functional Theory (DFT) further illuminate the molecule's

electronic landscape.[10][11] The S-O bonds in the sulfone group are highly polarized, and the

entire phenylsulfonyl moiety acts as a potent electron-withdrawing group, which significantly

lowers the electron density of the attached thiophene ring. This has profound implications for

the molecule's reactivity.

Synthesis and Mechanistic Rationale
The reliable synthesis of 3-(phenylsulfonyl)thiophene is crucial for its availability in research.

A common and effective method involves the oxidation of the corresponding sulfide, 3-

(phenylthio)thiophene.

Synthetic Pathway Overview
The following workflow outlines a robust, two-step synthesis starting from commercially

available 3-bromothiophene.

3-Bromothiophene

Ullmann Condensation
(e.g., CuI, Base)

Thiophenol

3-(Phenylthio)thiophene
(Sulfide Intermediate)

Oxidation
(e.g., m-CPBA or H₂O₂)

3-(Phenylsulfonyl)thiophene
(Final Product)
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Caption: Synthetic workflow for 3-(phenylsulfonyl)thiophene.

Experimental Protocol: Synthesis via Oxidation
This protocol details the oxidation of 3-(phenylthio)thiophene. The preceding Ullmann

condensation to form the sulfide intermediate is a standard procedure and not detailed here.

Materials:

3-(Phenylthio)thiophene (1 equivalent)

Dichloromethane (DCM)

meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium sulfite (Na₂SO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate for elution

Procedure:

Dissolution: Dissolve 3-(phenylthio)thiophene in DCM in a round-bottom flask equipped with

a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

Rationale: DCM is an excellent solvent for the reactants and is relatively inert under

oxidation conditions. Cooling to 0 °C helps to control the exothermicity of the reaction and

prevent over-oxidation or side reactions.

Oxidant Addition: Add m-CPBA portion-wise to the stirred solution over 30 minutes, ensuring

the temperature remains below 5 °C.
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Rationale: Using slightly more than two equivalents of m-CPBA ensures the complete

conversion of the sulfide to the sulfone. Portion-wise addition is a critical safety and control

measure.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is fully consumed.

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the excess m-

CPBA by slowly adding saturated Na₂SO₃ solution and stir for 20 minutes.

Rationale: Sodium sulfite reduces the unreacted peroxyacid to the corresponding

carboxylic acid, which is more easily removed during the workup.

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with

saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine.

Rationale: Sodium bicarbonate deprotonates and solubilizes the acidic byproduct into the

aqueous phase.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient.

Rationale: This standard technique separates the desired sulfone from any remaining

starting material or non-polar impurities.

Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting

solid under vacuum. Characterize the final product by NMR, IR, and Mass Spectrometry to

confirm its identity and purity.

Spectroscopic and Analytical Characterization
Rigorous analytical validation is essential to confirm the successful synthesis and purity of the

target molecule.
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Workflow for Structural Verification
The logical flow from synthesis to structural confirmation is a self-validating system.

Synthesis & Purification

Analytical Characterization

Crude Product Column Chromatography Pure Solid

¹H & ¹³C NMR

FT-IR

HRMS

Structure Confirmed

Click to download full resolution via product page

Caption: Standard workflow for analytical validation.

Spectroscopic Data Interpretation
The following table summarizes the expected spectroscopic features for 3-
(phenylsulfonyl)thiophene.
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Technique Expected Features

¹H NMR

Thiophene Protons: Three distinct signals in the

aromatic region (approx. 7.0-8.0 ppm). Phenyl

Protons: Multiplets corresponding to the ortho,

meta, and para protons.

¹³C NMR

Signals corresponding to the four unique

carbons of the thiophene ring and the four

unique carbons of the phenyl ring.

FT-IR

Strong S=O Stretch: Two characteristic strong

absorption bands around 1310-1350 cm⁻¹

(asymmetric) and 1150-1180 cm⁻¹ (symmetric).

[12][13] Aromatic C-H Stretch: Bands above

3000 cm⁻¹.

Mass Spec.

Molecular Ion Peak (M+): A prominent peak

corresponding to the exact mass of C₁₀H₈O₂S₂

(224.00 g/mol ).[5]

Molecular Reactivity and Applications
The structure of 3-(phenylsulfonyl)thiophene directly dictates its chemical behavior and its

utility as a building block in drug discovery and materials science.

Electronic Effects and Reactivity
The phenylsulfonyl group is one of the strongest electron-withdrawing groups used in organic

synthesis. Its placement at the 3-position of the thiophene ring dramatically reduces the

electron density of the heterocyclic system, deactivating it towards traditional electrophilic

aromatic substitution reactions (e.g., Friedel-Crafts, nitration), which typically occur readily on

unsubstituted thiophene.[14] Conversely, this electron deficiency makes the thiophene ring

more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the

sulfonyl group. This altered reactivity profile makes it a unique and valuable synthetic

intermediate.

Role in Medicinal Chemistry and Drug Development
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Thiophene-based structures are present in numerous FDA-approved drugs, highlighting their

importance as pharmacophores.[1] The 3-(phenylsulfonyl)thiophene scaffold incorporates

several features desirable for drug candidates:

Bioisosterism: The thiophene ring can serve as a replacement for a phenyl ring, altering

metabolic stability and solubility while potentially maintaining key binding interactions.[2]

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are potent hydrogen

bond acceptors, enabling strong and specific interactions with biological targets like enzyme

active sites or protein receptors.

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which

can improve the pharmacokinetic profile of a drug candidate.

Synthetic Handle: The molecule serves as a versatile intermediate, allowing for further

functionalization to build more complex molecular architectures.[15]

This scaffold is particularly relevant for developing inhibitors for enzymes where hydrogen

bonding and aromatic interactions are critical for binding, such as kinases and proteases.

Thiophene derivatives have shown promise as potent inhibitors for targets like the Ebola virus

entry point.[16]

Conclusion
3-(phenylsulfonyl)thiophene is a molecule defined by the powerful electronic interplay

between its two aromatic rings. Its three-dimensional structure, characterized by a twisted

conformation and a highly polarized sulfonyl group, gives rise to a unique reactivity profile and

makes it a valuable scaffold in medicinal chemistry. The detailed synthetic and analytical

protocols provided in this guide offer researchers a reliable framework for obtaining and

verifying this compound. As the demand for novel, structurally diverse therapeutic agents

continues to grow, a deep understanding of such foundational building blocks is indispensable

for the advancement of drug discovery and development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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